molecular formula C13H13N3O B8456576 N-[(4-aminophenyl)methyl]pyridine-2-carboxamide

N-[(4-aminophenyl)methyl]pyridine-2-carboxamide

Cat. No. B8456576
M. Wt: 227.26 g/mol
InChI Key: MPCFBAPLLQCJIZ-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

Pyridine-2-carboxylate (Aldrich; 0.35 g, 2.84 mmol), 4-aminobenzylamine (Aldrich; 0.51 g, 4.26 mmol) and HATU (1.65 g, 4.26 mmol) were dissolved in DMF (7.5 ml). N,N-Diisopropylethylamine (1.5 ml, 8.53 mmol) was added and the mixture stirred at room temperature for 2 h. The mixture was absorbed on to an SCX column, washed with methanol and eluted with ammonia in methanol. Product containing fractions were concentrated and the residue purified by normal phase chromatography (2% MeOH/DCM) to give a yellow solid (440 mg). which was suspended in DCM/Et2O and filtered to give the title compound as a pale yellow solid (235 mg, 36%).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O-:9])=O.[NH2:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)C(C)C)(C)C>CN(C=O)C>[NH2:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH:16][C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)=[O:9])=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)[O-]
Name
Quantity
0.51 g
Type
reactant
Smiles
NC1=CC=C(CN)C=C1
Name
Quantity
1.65 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was absorbed on to an SCX column
WASH
Type
WASH
Details
washed with methanol
WASH
Type
WASH
Details
eluted with ammonia in methanol
ADDITION
Type
ADDITION
Details
Product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by normal phase chromatography (2% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CNC(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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